molecular formula C23H31N5O2 B11289854 4-Methyl-6-(4-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

4-Methyl-6-(4-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11289854
M. Wt: 409.5 g/mol
InChI Key: PPSGTGXNCUMGGB-UHFFFAOYSA-N
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Description

1-methyl-8-(4-methylphenyl)-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a synthetic organic compound belonging to the class of imidazo[1,2-g]purines. This compound is characterized by its complex structure, which includes a purine core fused with an imidazole ring, substituted with various alkyl and aryl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-8-(4-methylphenyl)-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.

    Introduction of the Imidazole Ring: The imidazole ring is introduced via cyclization reactions involving suitable precursors such as glyoxal and ammonia.

    Substitution Reactions: The methyl, octyl, and 4-methylphenyl groups are introduced through alkylation and arylation reactions using reagents like methyl iodide, octyl bromide, and 4-methylphenylboronic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

1-methyl-8-(4-methylphenyl)-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may exhibit different chemical and biological properties.

Scientific Research Applications

1-methyl-8-(4-methylphenyl)-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-8-(4-methylphenyl)-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-8-phenyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
  • 1-methyl-8-(4-chlorophenyl)-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
  • 1-methyl-8-(4-methoxyphenyl)-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Uniqueness

1-methyl-8-(4-methylphenyl)-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group, in particular, may influence its reactivity and interactions with biological targets, differentiating it from other similar compounds.

Properties

Molecular Formula

C23H31N5O2

Molecular Weight

409.5 g/mol

IUPAC Name

4-methyl-6-(4-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H31N5O2/c1-4-5-6-7-8-9-14-28-21(29)19-20(25(3)23(28)30)24-22-26(15-16-27(19)22)18-12-10-17(2)11-13-18/h10-13H,4-9,14-16H2,1-3H3

InChI Key

PPSGTGXNCUMGGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)C)N(C1=O)C

Origin of Product

United States

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